What is meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride?
What is meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride?
An In-Depth Technical Guide to meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride (TMPyP3)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride, commonly referred to as TMPyP3. This synthetic, water-soluble cationic porphyrin has garnered significant interest within the scientific community for its distinctive interactions with non-canonical DNA structures, particularly G-quadruplexes (G4). Unlike its more extensively studied isomer, TMPyP4, TMPyP3 exhibits unique binding modes, stoichiometry, and biological effects that are critically dependent on the meta-positioning of its charged pyridinium groups. This document serves as a resource for researchers in oncology, drug discovery, and molecular biology, detailing the physicochemical properties of TMPyP3, its mechanism of action as a G-quadruplex ligand, detailed protocols for its application in key assays, and a comparative analysis against its structural isomers.
Introduction: The Significance of a Positional Isomer
Porphyrins are a class of heterocyclic macrocycles central to many biological processes, most notably the heme group in hemoglobin. Synthetic porphyrins have been developed for a wide range of applications, including as photosensitizers in photodynamic therapy, as catalysts, and as molecular probes.[1] Among these, cationic porphyrins have been intensely investigated for their ability to bind to nucleic acids.
Meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride (TMPyP3) is a synthetic porphyrin distinguished by four N-methyl-3-pyridyl groups attached at the meso positions of the porphine core. This specific substitution pattern, particularly the meta-position of the positively charged nitrogen on the pyridyl rings, imparts a unique steric and electronic profile that governs its molecular interactions.
The primary impetus for the study of TMPyP3 stems from its role as a G-quadruplex interactive agent. G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA, such as those found in human telomeres and the promoter regions of oncogenes like c-myc and Bcl-2.[2] The stabilization of these structures is a promising strategy for cancer therapy, as it can inhibit the activity of the enzyme telomerase and repress oncogene transcription.[3][4] While its para-substituted isomer, TMPyP4, is a well-established G4 stabilizer, TMPyP3 presents a more complex interaction profile, sometimes acting as a destabilizer, which offers a different avenue for modulating G4-regulated biological processes.[5] This guide will elucidate the properties and applications that make TMPyP3 a valuable tool for the discerning researcher.
Physicochemical Properties and Handling
TMPyP3 is a synthetic porphyrin that is commercially available from specialty chemical suppliers.[6] Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride | [6] |
| Synonym(s) | 3,3′,3”,3”’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride | [6] |
| CAS Number | 94343-62-1 | [6] |
| Molecular Formula | C₄₄H₃₈Cl₄N₈ | [6] |
| Molecular Weight | 820.64 g/mol | [6] |
| Appearance | Purple / Dark Solid | [7] |
| Solubility | Water-soluble | [6] |
| Storage | Store at room temperature, protected from light. | [6] |
Expert Insight: Due to its photosensitive nature, it is imperative to store TMPyP3 powder and solutions in amber vials or wrapped in aluminum foil to prevent photodegradation. For experimental consistency, stock solutions should be prepared fresh in the desired buffer. The molar extinction coefficient is essential for accurate concentration determination via UV-Vis spectroscopy; for TMPyP3, a value of ε ≈ 2.50 × 10⁵ M⁻¹cm⁻¹ has been reported.[8]
The Molecular Target: G-Quadruplex DNA
To appreciate the utility of TMPyP3, one must first understand its primary molecular target. G-quadruplexes are formed from guanine-rich nucleic acid sequences that fold into a four-stranded structure composed of stacked G-tetrads. Each G-tetrad is a square planar arrangement of four guanine bases connected by Hoogsteen hydrogen bonds, with a central cavity that coordinates a monovalent cation (typically K⁺ or Na⁺), which is essential for stability. These structures are implicated in the regulation of gene expression, DNA replication, and the maintenance of telomere integrity. Their prevalence in the promoter regions of oncogenes and in telomeres makes them attractive targets for therapeutic intervention.
Caption: Simplified model of a parallel G-quadruplex structure with three stacked G-tetrads stabilized by potassium ions.
Mechanism of Interaction with G-Quadruplexes
The interaction of cationic porphyrins with G-quadruplexes is complex and can occur through several binding modes: end-stacking on the external G-tetrads, intercalation between tetrads, or binding to the grooves and loops. The specific mode is dictated by the porphyrin's structure, particularly the positioning of its charged side chains.
Studies comparing TMPyP3 with its isomers reveal significant differences. While the planar TMPyP4 (para-isomer) readily stacks onto the terminal G-tetrads, the non-planar structure of TMPyP3, forced by the meta-substituents, favors different interactions. Isothermal Titration Calorimetry (ITC) and ESI-Mass Spectrometry experiments have shown that typically two molecules of TMPyP3 interact with G-quadruplexes formed by the promoter regions of Bcl-2 and KRAS, in contrast to the four molecules observed for TMPyP4.[8] This suggests a binding model where TMPyP3 may engage with the grooves or a combination of groove and partial end-stacking interactions, a hypothesis supported by its lower binding affinity compared to TMPyP4.[8]
Interestingly, some studies have reported that TMPyP3 can destabilize certain G-quadruplex structures, leading to a decrease in their melting temperature.[5] This dualistic nature—stabilizing some G4s while destabilizing others—makes TMPyP3 a fascinating molecular tool to probe the structural diversity and biological roles of different G-quadruplex topologies.
Caption: Comparative binding modes of TMPyP3 and its isomer TMPyP4 with G-quadruplex DNA.
Core Applications & Experimental Protocols
TMPyP3 is primarily used to investigate the structure, stability, and biological function of G-quadruplexes. Below are protocols for two fundamental assays in this field.
G-Quadruplex Thermal Stabilization by FRET Melting Assay
Principle & Causality: The Förster Resonance Energy Transfer (FRET) melting assay is a high-throughput method to assess the thermal stability of a G-quadruplex and determine a ligand's ability to stabilize it.[9] An oligonucleotide designed to form a G-quadruplex is dually labeled with a FRET pair (e.g., FAM donor and TAMRA acceptor). In the folded state, the dyes are in close proximity, and the donor's emission is quenched. Upon thermal denaturation, the oligonucleotide unfolds, the dyes separate, and donor fluorescence increases. A stabilizing ligand will increase the melting temperature (Tm), the point at which 50% of the DNA is unfolded. The change in melting temperature (ΔTm) is a direct measure of the ligand's stabilizing effect.[10]
Step-by-Step Protocol:
-
Oligonucleotide Preparation: Resuspend a dually labeled G4-forming oligonucleotide (e.g., F21T: 5'-FAM-G₃(T₂AG₃)₃-TAMRA-3') in nuclease-free water to a stock concentration of 100 µM.
-
Reaction Mixture: In a 96-well qPCR plate, prepare reaction mixtures containing:
-
0.2 µM dually labeled oligonucleotide
-
10 µM TMPyP3 (or other desired concentration)
-
100 mM KCl (or other cation) in a suitable buffer (e.g., 10 mM Lithium Cacodylate, pH 7.2)
-
For the control well, substitute the ligand solution with buffer.
-
-
Annealing: To ensure proper G4 folding, heat the plate to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Data Acquisition: Place the plate in a real-time PCR instrument. Set the instrument to monitor the donor fluorophore's emission (e.g., FAM).
-
Melting Curve Program: Run a melt curve program, increasing the temperature from 25°C to 95°C in 0.5°C or 1°C increments, holding at each temperature for 30 seconds to allow for equilibration before reading fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature. The data is typically normalized and the first derivative (-d(Fluorescence)/dT) is plotted against temperature. The peak of this derivative curve corresponds to the Tm. Calculate ΔTm as (Tm with ligand) - (Tm without ligand).
Caption: Workflow diagram for the G-quadruplex FRET melting assay.
Telomerase Inhibition by Telomeric Repeat Amplification Protocol (TRAP)
Principle & Causality: The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[11] The assay proceeds in two steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic substrate primer (TS primer). Second, these extension products are amplified by PCR using the TS primer and a reverse primer.[12] If TMPyP3 stabilizes the G-quadruplex structure that can form at the telomeric end, it can block the telomerase enzyme from binding or extending the DNA, thus inhibiting its activity.[4] This inhibition is observed as a reduction or elimination of the characteristic 6-base pair ladder of PCR products on a gel.
Step-by-Step Protocol:
-
Cell Lysate Preparation: Lyse approximately 10⁵ - 10⁶ telomerase-positive cells (e.g., HEK293T, HeLa) in 100-200 µL of ice-cold CHAPS lysis buffer. Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the telomerase extract.
-
Telomerase Extension Reaction: In a PCR tube, mix:
-
2 µL of cell extract
-
1 µL of TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
1 µL of TMPyP3 at various concentrations (e.g., 1-100 µM) or buffer for control.
-
Reaction buffer containing dNTPs.
-
Incubate at 25°C for 30 minutes to allow for telomeric extension.
-
-
Heat Inactivation: Inactivate the telomerase by heating the reaction to 95°C for 5 minutes.
-
PCR Amplification: Add a PCR master mix containing Taq polymerase, a reverse primer (ACX), and an internal standard control to each tube.
-
Thermocycling: Perform PCR for 30-35 cycles (e.g., 95°C for 30s, 55°C for 30s, 72°C for 1 min).
-
Detection: Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel followed by staining (e.g., with SYBR Gold). A positive telomerase activity will show a ladder of products with 6-bp increments. Inhibition by TMPyP3 will result in a dose-dependent decrease in the intensity of this ladder.
Comparative Analysis: The Isomer Matter (TMPyP2 vs. TMPyP3 vs. TMPyP4)
The choice of porphyrin isomer is a critical experimental decision. The position of the N-methyl group on the pyridyl ring drastically alters the molecule's planarity, charge distribution, and steric profile, leading to different biological activities.
| Feature | TMPyP2 (ortho) | TMPyP3 (meta) | TMPyP4 (para) |
| Structure | Highly non-planar due to steric hindrance | Moderately non-planar | Essentially planar |
| G4 Binding Affinity | Lowest | Intermediate | Highest |
| G4 Binding Mode | Primarily groove/loop binding | Groove binding, partial stacking | Primarily end-stacking |
| Typical Stoichiometry (Porphyrin:G4) | ~2:1 | ~2:1 | ~4:1 |
| Primary Effect on G4 | Weak stabilization or destabilization | Variable; can stabilize or destabilize | Strong stabilization |
Expert Insight: The distinct behaviors of these isomers underscore the importance of structural precision in drug design. TMPyP4 is often used as a benchmark G4 stabilizer. TMPyP3, with its more nuanced interactions, can be a valuable tool for dissecting the functional consequences of different G4 topologies or for developing ligands with greater selectivity, as its binding is more sensitive to the specific shape of the G4 grooves and loops.[5][8]
Conclusion and Future Perspectives
Meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is more than just an isomer of the well-known TMPyP4; it is a distinct molecular probe with a unique profile of interaction with G-quadruplex DNA. Its non-planar structure and meta-positioned charges lead to different binding stoichiometry, affinity, and functional outcomes compared to its ortho and para counterparts. For the researcher in drug development, TMPyP3 serves as an essential tool for comparative studies, helping to elucidate the structural requirements for selective G-quadruplex targeting. Its capacity to sometimes destabilize G4 structures opens up novel avenues for therapeutic intervention, moving beyond simple stabilization. Future research will likely focus on leveraging the unique structural features of TMPyP3 to design second-generation ligands with enhanced selectivity for specific G-quadruplexes, thereby minimizing off-target effects and maximizing therapeutic potential.
References
-
Frontier Specialty Chemicals. meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride. [Link]
-
Frontier Specialty Chemicals. meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride. [Link]
-
Frontier Specialty Chemicals. Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride. [Link]
-
Aguilar-Nelo, J., et al. (2022). Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion. Brazilian Journal of Medical and Biological Research, 55. [Link]
-
IndiaMART. Meso-Tetra(4-Pyridyl) Porphine. [Link]
-
Cianchetta, S., et al. (2021). Antiviral Activity of the G-Quadruplex Ligand TMPyP4 against Herpes Simplex Virus-1. Viruses, 13(2), 195. [Link]
-
Elzi, D. J., et al. (2020). Meso-tetra (4-carboxyphenyl) porphyrin (TCPP) is incorporated into cancer cells by the CD320 receptor and clathrin mediated endocytosis. bioAffinity Technologies. [Link]
-
Aguilar-Nelo, J., et al. (2022). Telomerase inhibitors TMPyP4 and Thymoquinone decreased cell proliferation and induced cell death in NSCLC cell line LC. Preprints.org. [Link]
-
PubChem. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride. [Link]
-
Meiners, S., et al. (2014). Non-covalent assembly of meso-tetra-4-pyridyl porphine with single-stranded DNA to form nano-sized complexes with hydrophobicity-dependent DNA release and anti-tumor activity. Nanomedicine, 10(4), 831-840. [Link]
-
Tradeindia. Co(iii) Meso Tetra (n Methyl 4 Pyridyl) Porphine Pentachloride. [Link]
-
Nagesh, N., & Kumar, A. G. (2012). Interaction of TMPyP4, TMPyP3, and TMPyP2 with Intramolecular G-Quadruplex Formed by Promoter Region of Bcl2 and KRAS NHPPE. ISRN Biophysics, 2012, 786596. [Link]
-
ResearchGate. The structures of G-quadruplex DNA and TMPyP2, TMPyP3, and TMPyP4. [Link]
-
Hernandez, O. G., et al. (2014). Telomeric repeat amplification protocol: measuring the activity of the telomerase. Journal of visualized experiments : JoVE, (91), 52071. [Link]
-
De Rache, A., & Mergny, J. L. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Methods in molecular biology (Clifton, N.J.), 1994, 285–301. [Link]
-
Mender, I., & Shay, J. W. (2015). Telomerase Repeated Amplification Protocol (TRAP). Bio-protocol, 5(22), e1661. [Link]
-
Lestingi, M., et al. (2022). Structural Unfolding of G-Quadruplexes: From Small Molecules to Antisense Strategies. Molecules, 27(19), 6214. [Link]
-
Randazzo, A., et al. (2015). Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay. Biochimie, 115, 117-124. [Link]
Sources
- 1. bioaffinitytech.com [bioaffinitytech.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride | [frontierspecialtychemicals.com]
- 7. tetra-N-methyl-4-pyridylporphyrin tetrachloride | CAS 92739-63-4 | PorphyChem [shop.porphychem.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
